

# Spectroscopic Data of 1-Bromo-2,2,5-trimethylhexane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752

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**Abstract:** This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Bromo-2,2,5-trimethylhexane** (CAS No. 1466562-36-6). Due to the absence of experimentally acquired spectra for this compound in publicly accessible databases, this document focuses on theoretically predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it includes standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

## Introduction

**1-Bromo-2,2,5-trimethylhexane** is a halogenated alkane with the molecular formula  $C_9H_{19}Br$ . [1] As with many organic compounds, spectroscopic analysis is essential for its structural elucidation and characterization. This guide presents a predictive analysis of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS spectra to aid researchers in the identification and characterization of this molecule. The provided experimental protocols are generalized for the analysis of liquid haloalkanes and can be adapted for specific instrumentation.

## Predicted Spectroscopic Data

The following data are predicted based on the chemical structure of **1-Bromo-2,2,5-trimethylhexane** and established spectroscopic principles.

### 2.1. Predicted $^1H$ NMR Data

The  $^1\text{H}$  NMR spectrum is predicted to show five distinct signals, corresponding to the five sets of chemically non-equivalent protons in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment
~ 3.3 - 3.5	Singlet (s)	2H	-CH <sub>2</sub> -Br (a)
~ 1.6 - 1.8	Multiplet (m)	1H	-CH(CH <sub>3</sub> ) <sub>2</sub> (e)
~ 1.4 - 1.6	Multiplet (m)	2H	-CH <sub>2</sub> -CH <sub>2</sub> - (c)
~ 1.2 - 1.4	Multiplet (m)	2H	-C(CH <sub>3</sub> ) <sub>2</sub> -CH <sub>2</sub> - (b)
~ 1.05	Singlet (s)	6H	-C(CH <sub>3</sub> ) <sub>2</sub> - (d)
~ 0.90	Doublet (d)	6H	-CH(CH <sub>3</sub> ) <sub>2</sub> (f)

Structure for Proton Assignment:

## 2.2. Predicted $^{13}\text{C}$ NMR Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display eight unique signals, as two of the methyl carbons are chemically equivalent.[\[2\]](#)[\[3\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 50 - 55	-CH <sub>2</sub> -Br
~ 45 - 50	-C(CH <sub>3</sub> ) <sub>2</sub> -
~ 40 - 45	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>2</sub>
~ 35 - 40	-CH-CH <sub>2</sub> -
~ 30 - 35	-C(CH <sub>3</sub> ) <sub>2</sub>
~ 25 - 30	-CH(CH <sub>3</sub> ) <sub>2</sub>
~ 20 - 25	-CH(CH <sub>3</sub> ) <sub>2</sub>

## 2.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will primarily show absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2960 - 2850	C-H stretch (alkane)	Strong
1470 - 1450	C-H bend (methylene/methyl)	Medium
1385 - 1365	C-H bend (gem-dimethyl)	Medium
690 - 515	C-Br stretch	Strong

## 2.4. Predicted Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways. A key feature will be the presence of two molecular ion peaks of nearly equal intensity, M<sup>+</sup> and M+2, due to the two stable isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[4][5]

- Molecular Ion (M<sup>+</sup>): m/z ≈ 206 (for <sup>79</sup>Br) and 208 (for <sup>81</sup>Br)
- Major Fragmentation Pathways:
  - Loss of Bromine: The most significant fragmentation is expected to be the cleavage of the C-Br bond, resulting in a carbocation at m/z = 127.[4] This is often the base peak.  
 $[\text{C}_9\text{H}_{19}\text{Br}]^+\bullet \rightarrow [\text{C}_9\text{H}_{19}]^+ + \text{Br}\bullet$
  - Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom.
  - Further Fragmentations: The  $[\text{C}_9\text{H}_{19}]^+$  ion will likely undergo further fragmentation, leading to smaller alkyl cations. A prominent peak at m/z = 57, corresponding to a tert-butyl cation, is expected from cleavage of the C4-C5 bond.

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **1-Bromo-2,2,5-trimethylhexane**.

### 3.1. Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.[\[6\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.
  - Transfer the solution to a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into the NMR tube.[\[7\]](#)
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which maximizes spectral resolution. This is typically an automated process.[\[8\]](#)
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the free induction decay (FID) using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence.[\[9\]](#) A greater number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times.[\[8\]](#)[\[10\]](#)
- Data Processing:
  - Apply a Fourier transform to the FID to generate the spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each signal.[\[11\]](#)

### 3.2. Protocol for FT-IR Spectroscopy

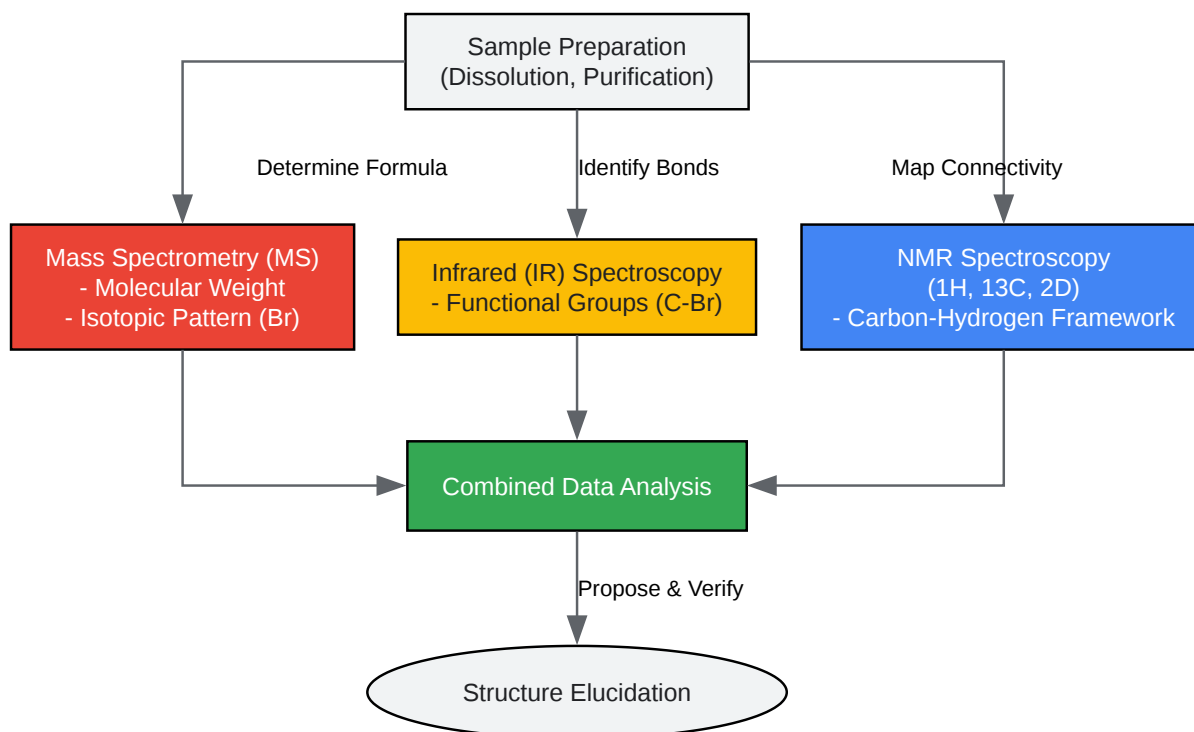
- Sample Preparation (Neat Liquid):
  - Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean by wiping with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[\[12\]](#)
  - Place a single drop of the neat liquid sample onto the center of the ATR crystal or onto one salt plate. If using salt plates, place the second plate on top and gently press to create a thin film.[\[13\]](#)[\[14\]](#)
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty accessory. This will be automatically subtracted from the sample spectrum.
  - Place the prepared sample into the instrument's sample compartment.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .[\[13\]](#)
- Data Processing:
  - The instrument software will perform a background subtraction.
  - Perform a baseline correction if necessary.
  - Label the significant peaks with their wavenumbers.

### 3.3. Protocol for Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[\[15\]](#)
  - Ensure the final solution is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.[\[15\]](#)
  - Filter the sample if any particulate matter is present.
- Instrument Setup:
  - Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). EI is common for relatively small, volatile molecules like this one.
  - Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer. For a liquid sample with EI, this is often done via a gas chromatography (GC-MS) system or a direct insertion probe.[\[16\]](#)
  - Acquire the mass spectrum.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ) and the  $M+2$  peak to confirm the presence of bromine.
  - Analyze the fragmentation pattern to identify major fragment ions and correlate them with the molecular structure.[\[17\]](#)

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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